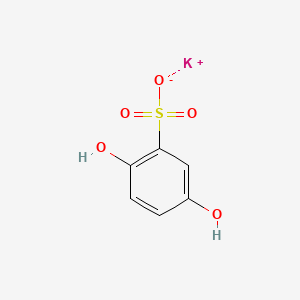
Potassium 2,5-dihydroxybenzenesulfonate
Cat. No. B1260340
Key on ui cas rn:
21799-87-1
M. Wt: 229.27 g/mol
InChI Key: WHUCYROEYGJKNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09227928B2
Procedure details


Hydroquinone (10 g, 0.09 mol) and dichloromethane (30 mL), was taken in a round bottom flask, after cooling the flask to about 10-15° C., sulfuric acid (36 N, 8.9 g) was added dropwise at the same temperature and stirring continued further for about 10-15 min. Temperature was slowly raised to 30-40° C. then stirred for 1-2 h. The reaction mass was then cooled to 25-35° C. and ethyl acetate (100 mL) added to dissolve the solid formed. A solution of potassium 2-ethylhexanoate (18.2 g, 0.099 mol) in ethyl acetate (100 mL) was added slowly. The reaction was further stirred for an hour. The precipitated crude solid was filtered, washed with ethyl acetate to give 16 g of 2,5-dihydroxybenzenesulfonic acid potassium salt.



Name
potassium 2-ethylhexanoate
Quantity
18.2 g
Type
reactant
Reaction Step Three



Name
2,5-dihydroxybenzenesulfonic acid potassium salt
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1)[OH:2].ClCCl.[S:12](=O)(=[O:15])([OH:14])[OH:13].C(C(CCCC)C([O-])=O)C.[K+:27]>C(OCC)(=O)C>[K+:27].[OH:2][C:1]1[CH:8]=[CH:7][C:5]([OH:6])=[CH:4][C:3]=1[S:12]([O-:15])(=[O:14])=[O:13] |f:3.4,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
8.9 g
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Three
|
Name
|
potassium 2-ethylhexanoate
|
|
Quantity
|
18.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C(C(=O)[O-])CCCC.[K+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
12.5 (± 2.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Temperature was slowly raised to 30-40° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
then stirred for 1-2 h
|
|
Duration
|
1.5 (± 0.5) h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mass was then cooled to 25-35° C.
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve the solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
formed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction was further stirred for an hour
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitated crude solid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ethyl acetate
|
Outcomes


Product
Details
Reaction Time |
12.5 (± 2.5) min |
|
Name
|
2,5-dihydroxybenzenesulfonic acid potassium salt
|
|
Type
|
product
|
|
Smiles
|
[K+].OC1=C(C=C(C=C1)O)S(=O)(=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 16 g | |
| YIELD: CALCULATEDPERCENTYIELD | 77.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
